molecular formula C29H27N3O3 B12774967 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- CAS No. 138349-41-4

2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)-

Cat. No.: B12774967
CAS No.: 138349-41-4
M. Wt: 465.5 g/mol
InChI Key: TVHRLJLPYAJKPK-UHFFFAOYSA-N
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Description

2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound binds to metal ions such as copper, zinc, and iron, forming stable complexes. These complexes can then participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- apart from similar compounds is its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of the indole ring and the specific substituents make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

138349-41-4

Molecular Formula

C29H27N3O3

Molecular Weight

465.5 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylindol-2-yl)hexanamide

InChI

InChI=1S/C29H27N3O3/c1-20-22-14-9-10-17-25(22)32(21-12-4-2-5-13-21)27(20)30-26(33)18-6-3-11-19-31-28(34)23-15-7-8-16-24(23)29(31)35/h2,4-5,7-10,12-17H,3,6,11,18-19H2,1H3,(H,30,33)

InChI Key

TVHRLJLPYAJKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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